molecular formula C11H22N2O3 B1292080 Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 203186-96-3

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1292080
CAS No.: 203186-96-3
M. Wt: 230.3 g/mol
InChI Key: MQYPVGMYPYZMHJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate has been identified as a critical intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the graphical synthetic routes of Vandetanib, a therapeutic agent used in the treatment of certain cancers. The compound's utility is demonstrated through its involvement in multi-step synthesis processes, highlighting its commercial value and high yield in industrial-scale manufacturing (Mi, 2015).

Pharmacological Research

In pharmacology, this compound-related compounds, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. This includes the asymmetric synthesis of N-heterocycles via sulfinimines, which are pivotal in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in natural products and their therapeutic applications (Philip et al., 2020).

Environmental and Material Science

Beyond pharmacological applications, research into tert-butyl derivatives extends into environmental science and materials engineering. For example, studies on synthetic phenolic antioxidants, including tert-butyl-based compounds, delve into their environmental occurrence, fate, and potential toxicity. These investigations highlight the ubiquity of such antioxidants in various matrices and their implications for human exposure and environmental health (Liu & Mabury, 2020). Furthermore, the decomposition of methyl tert-butyl ether (MTBE) in environmental contexts, utilizing tert-butyl derivatives, underscores the significance of these compounds in addressing pollution and enhancing air quality (Hsieh et al., 2011).

Safety and Hazards

“Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage .

Properties

IUPAC Name

tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPVGMYPYZMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629284
Record name tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203186-96-3
Record name tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 10 mL of an ethanol solution containing 0.55 g of tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate, 0.10 g of 20% palladium hydroxide-carbon was added at room temperature, and the mixture was stirred at 40° C. for 3 hours under a hydrogen atmosphere. The insoluble material filtered off, and the filtration residue thus obtained was washed 3 times with chloroform. The filtrate and the washing solution were combined, and the solvent was removed under reduced pressure to obtain 0.39 g of a dark brown oily substance, tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate.
Name
tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
palladium hydroxide carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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